Melanocyte protein Pmel 17 precursor (209-217)
CAS No.: 162558-10-3
Cat. No.: VC0550813
Molecular Formula: C46H72N10O15
Molecular Weight: 1005.12
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162558-10-3 |
---|---|
Molecular Formula | C46H72N10O15 |
Molecular Weight | 1005.12 |
Introduction
Molecular Structure and Properties
Melanocyte protein Pmel 17 precursor (209-217) is a nonapeptide with distinct molecular characteristics that contribute to its biological function and therapeutic potential. The native peptide consists of the amino acid sequence ITDQVPFSV (Isoleucine-Threonine-Aspartic acid-Glutamine-Valine-Proline-Phenylalanine-Serine-Valine) . The modified version, featuring a threonine to methionine substitution at position 210, has the sequence IMDQVPFSV .
Table 1: Molecular Properties of Melanocyte Protein Pmel 17 Variants
Property | Native Peptide | Modified Peptide (T210M) |
---|---|---|
Sequence | ITDQVPFSV | IMDQVPFSV |
Molecular Formula | C46H72N10O15 | C47H74N10O14S1 |
Molecular Weight | 1005.12 | 1035.2 |
CAS Registry Number | 162558-10-3 | 181477-43-0 |
Restricting HLA | HLA-A2 | HLA-A2 |
Peptide Purity (HPLC) | Not specified | 95.3% |
Both peptides interact with the HLA-A2 molecule, a specific human leukocyte antigen that presents peptides to T cells . This interaction is crucial for the immunological recognition of the peptide by cytotoxic T lymphocytes. The modified peptide demonstrates higher binding affinity for HLA-A2, particularly HLA-A*0201, which contributes to its enhanced immunogenic properties .
Biological Context of PMEL Protein
To understand the significance of the 209-217 peptide fragment, it is essential to examine the larger biological context of the PMEL protein from which it is derived. The PMEL gene encodes a melanocyte-specific type I transmembrane glycoprotein that is 661 amino acids long and has a molecular weight of approximately 100 kDa .
PMEL plays a critical role in melanosome biogenesis and structural organization. It forms physiological amyloid fibrils that provide the structural framework for melanin deposition within melanosomes . Unlike pathological amyloids associated with neurodegenerative diseases, these functional amyloids serve beneficial purposes in pigment cell biology.
The protein undergoes complex post-translational processing, including proteolytic cleavage by various enzymes such as proprotein convertases, "sheddases" from the ADAM family, and additional proteases in melanosomes or their precursors . This processing generates multiple fragments that assemble into sheets and form the striated pattern that underlies melanosomal ultrastructure .
The expression of the PMEL gene is regulated by the microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte development and function . Mutations in the PMEL gene can lead to pigmentation defects, as observed in various animal models such as the silver mice, which show diluted coat color pigmentation .
Role in Cancer and Immunotherapy
Melanocyte protein Pmel 17 precursor (209-217) has emerged as a significant target in cancer immunotherapy, particularly for melanoma treatment. The peptide functions as a melanoma-specific antigen that can stimulate anti-tumor immune responses mediated by HLA-A-restricted cytotoxic T cells .
Among known melanoma antigens, PMEL209-217 has been shown to be one of the most potent peptides when used as a vaccine, particularly in its anchor residue-modified form (T210M) . It represents one of the most commonly recognized melanoma antigens by tumor-infiltrating lymphocytes .
Table 2: Immunological Properties Comparison
Property | Native Peptide (ITDQVPFSV) | Modified Peptide (IMDQVPFSV) |
---|---|---|
HLA-A*0201 Binding Affinity | Lower | Higher |
Immunogenicity | Limited | Enhanced |
T-cell Response Generation | Weaker | Stronger |
Clinical Application Potential | Moderate | High |
While the native peptide is a natural target of effector T cells, it appears to be a poor reagent for the priming of T-cell responses during active-specific immunization . This limitation led to the development of the modified epitope gp100 209-217T210M, which contains a threonine to methionine substitution at position 2 of the antigenic nonamer .
The modified peptide binds to HLA-A*0201 with significantly higher affinity than the native peptide and elicits strong and clinically effective T-cell responses . This enhanced binding affinity was initially believed to be the sole reason for its improved immunogenicity, though subsequent research has revealed additional factors may be involved .
Future Perspectives and Challenges
The development of Melanocyte protein Pmel 17 precursor (209-217) as a therapeutic agent presents both promising opportunities and significant challenges. Future research directions may focus on several key areas:
-
Optimization of delivery systems to enhance the presentation of the peptide to the immune system and improve its stability in vivo.
-
Exploration of combination therapies with emerging immunomodulatory agents to amplify the anti-tumor immune response.
-
Development of strategies to overcome immune evasion mechanisms employed by tumor cells, such as downregulation of antigen processing machinery.
-
Investigation of additional modifications to the peptide sequence to further enhance its immunogenicity or pharmacokinetic properties.
-
Expansion of clinical trials to evaluate the efficacy of the peptide in different patient populations and cancer types.
Despite its promise, several challenges remain in the clinical translation of therapies based on this peptide. These include potential immune tolerance mechanisms, tumor heterogeneity, and the complex interplay between the peptide and various components of the immune system.
Understanding the detailed mechanisms by which the modified peptide elicits stronger immune responses than the native peptide will be crucial for optimizing its therapeutic potential. While increased HLA-A*0201 binding affinity is a significant factor, the unpredictable relationship between affinity and immunogenicity observed in other antigen systems suggests that additional factors may play important roles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume